4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-15-8-13(10-18)14(17)9-16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKDDFNSRHRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzaldehyde. This intermediate is then subjected to chlorination and ethoxylation reactions to introduce the chloro and ethoxy groups, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or ferric chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-chloro-5-ethoxybenzoic acid.
Reduction: 4-(Benzyloxy)-2-chloro-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Chlorine Position : The position of the chlorine atom significantly impacts electronic properties. For instance, 4-Butoxy-3-chloro-5-methoxybenzaldehyde has a chlorine at position 3, which may alter resonance effects compared to the reference compound’s position 2 .
- Alkoxy vs.
- Functional Group Diversity : Compounds like 51 () incorporate sulfamoyl-triazine moieties, which are absent in the reference compound, suggesting divergent biological targets (e.g., antimicrobial agents) .
Melting Points:
Biological Activity
4-(Benzyloxy)-2-chloro-5-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H17ClO3
- Molecular Weight : 302.76 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro substituent enhances its reactivity and potential for enzyme inhibition.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways, similar to other substituted benzaldehydes which have shown activity against enzymes such as xanthine oxidase and acetylcholinesterase (AChE) .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties, possibly through the disruption of cellular processes in pathogens .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study explored the anticancer potential of various benzaldehyde derivatives, including those with chloro and methoxy substituents. Results indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also have similar effects .
- Antimicrobial Properties : Research into the antimicrobial activity of substituted benzaldehydes revealed that compounds with electron-withdrawing groups like chloro demonstrated enhanced activity against bacterial strains. The study highlighted the importance of structural modifications in increasing efficacy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that such compounds often interact with enzyme active sites, leading to conformational changes that inhibit enzymatic function. This was evidenced by molecular docking studies showing favorable binding interactions between the compound and target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
